L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine is a synthetic peptide composed of four amino acids: phenylalanine, proline, isoleucine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can lead to the formation of tyrosine derivatives.
Scientific Research Applications
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features.
L-Isoleucyl-L-prolyl-L-proline: Shares the isoleucine and proline residues.
Bivalirudin: A synthetic peptide with a similar amino acid sequence used as an anticoagulant.
Uniqueness
L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biomolecules.
Properties
CAS No. |
924294-07-5 |
---|---|
Molecular Formula |
C25H38N4O5 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H38N4O5/c1-5-16(4)21(23(31)27-20(15(2)3)25(33)34)28-22(30)19-12-9-13-29(19)24(32)18(26)14-17-10-7-6-8-11-17/h6-8,10-11,15-16,18-21H,5,9,12-14,26H2,1-4H3,(H,27,31)(H,28,30)(H,33,34)/t16-,18-,19-,20-,21-/m0/s1 |
InChI Key |
PXVJMNNKUZDOMX-MQBSTWLZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.